molecular formula C19H22N2O2S B2811326 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 946368-08-7

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No.: B2811326
CAS No.: 946368-08-7
M. Wt: 342.46
InChI Key: SLQLZHAEBVFLEH-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a complex organic compound that integrates a thiophene ring with a tetrahydroquinoline moiety. This unique structure suggests potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of 326.41 g/mol.

Structural Characteristics

The compound features several key structural elements:

  • Thiophene ring : A five-membered heterocyclic compound containing sulfur.
  • Tetrahydroquinoline moiety : A bicyclic structure that enhances biological activity through its interaction with biological targets.
  • Pivalamide group : This amide functional group may influence the compound's solubility and bioavailability.

Biological Activity

Preliminary studies and related research suggest that compounds with similar structures exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds incorporating thiophene and tetrahydroquinoline structures can exhibit antimicrobial properties. For example, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains.

Antitumor Activity

Compounds structurally related to this compound have been investigated for their potential antitumor effects. Studies suggest that the presence of specific functional groups can enhance cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor in biochemical pathways. For instance, related compounds have been identified as selective inhibitors of nitric oxide synthase (nNOS), which is critical in various physiological processes.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamideContains thiophene and tetrahydroquinolinePotent nNOS inhibitor
5-Amino-3-(4-methylphenyl)-1H-pyrazoleIncorporates a pyrazole ringAntitumor activity
4-(Thiophen-2-carbonyl)phenolSimple thiophenic structureAntioxidant properties

This table illustrates how the unique combination of heterocycles and functional groups in this compound contributes to its distinct biological profile compared to other compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for similar compounds:

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiophene ring significantly enhanced activity.
  • Antitumor Screening : Research involving tetrahydroquinoline derivatives demonstrated promising results in inhibiting the growth of specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain thiophene-containing compounds effectively inhibited nNOS activity, which could lead to therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQLZHAEBVFLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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